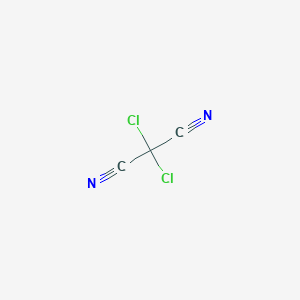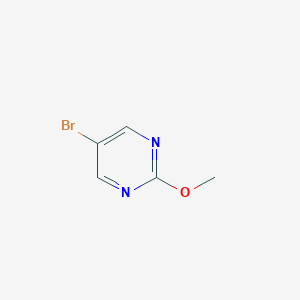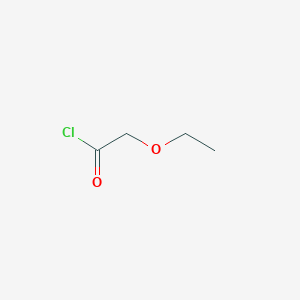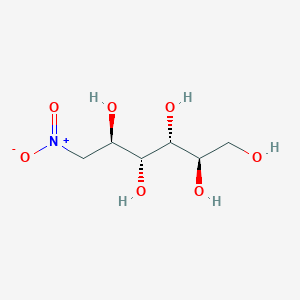
2-(2-甲基噻唑-4-基)乙腈
描述
Synthesis Analysis
The synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile and its derivatives often involves nucleophilic substitution reactions where the methylthio group is replaced by C-nucleophiles, leading to a variety of naphthostyryl derivatives. For example, reactions of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles proceed via substitution to afford new derivatives used in the synthesis of Hantzsch thiazoles (Dyachenko et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives has been studied using various techniques, including X-ray diffraction (XRD), which provides insight into the stereochemistry and molecular configuration of these compounds. This analysis has revealed complex molecular geometries and confirmed the stereochemistry of the exocyclic ethene bond in certain derivatives (Kalogirou et al., 2014).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, showing versatility in chemical synthesis. For instance, the reaction of 1-(methylthio)acetone with different nitriles has led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, showcasing the reactivity of the methylthio group at the C4 position (Herrera et al., 2006).
Physical Properties Analysis
The physical properties of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical environments and for applications in synthesis and materials science.
Chemical Properties Analysis
Chemically, these compounds exhibit a wide range of reactivities, such as nucleophilic substitution reactions, ring transformations, and electrophilic additions. The chemical properties are influenced by the thiazole moiety and the acetonitrile group, which can undergo various transformations under different conditions, leading to a variety of functionalized products with potential applications in pharmaceuticals and materials science.
科学研究应用
阿尔茨海默病的淀粉样成像
最近在阿尔茨海默病诊断方面取得的淀粉样成像方面的进展利用了与2-(2-甲基噻唑-4-基)乙腈结构类似的化合物。这些发展包括类似于[18F]FDDNP、11C-PIB、SB13和11C-BF-227的放射配体,用于PET扫描以识别大脑中的淀粉样斑块,为疾病进展提供见解并促进早期检测(Nordberg, 2007)。
分析化学中的有机溶剂效应
有机溶剂组成的作用,包括与2-(2-甲基噻唑-4-基)乙腈相关的化合物,在缓冲HPLC流动相的pH稳定性中得到了探讨。这些研究有助于预测流动相的pH和分析物的pKa,这对色谱保留和分析准确性至关重要(Subirats, Rosés, & Bosch, 2007)。
除草剂毒性和环境影响
对像2,4-D这样的除草剂的毒性和环境影响的研究取得了进展,重点关注职业风险、神经毒性以及非靶标物种的抗性。研究强调了可持续使用杀虫剂的必要性,并突出了分子生物学在理解除草剂作用中的作用(Zuanazzi, Ghisi, & Oliveira, 2020)。
抗血栓药物合成
抗血栓药物的合成,如(S)-氯吡格雷,涉及到复杂的化学过程,其中类似于2-(2-甲基噻唑-4-基)乙腈的化合物可能作为前体或中间体。对合成方法的详细审查为开发更高效的这些关键药物的生产过程提供了基础(Saeed et al., 2017)。
制药监测中的分析方法
阿托伐他汀的质量控制和监测利用了HPLC和分光光度法,有机溶剂如乙腈在分析过程中发挥着重要作用。这项研究强调了方法学进步在确保制药质量和安全方面的重要性(Kogawa, Pires, & Salgado, 2019)。
安全和危害
属性
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXHYYGOAFSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368071 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylthiazol-4-yl)acetonitrile | |
CAS RN |
13458-33-8 | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














